9,10-Dihydroxystearic acid

描述

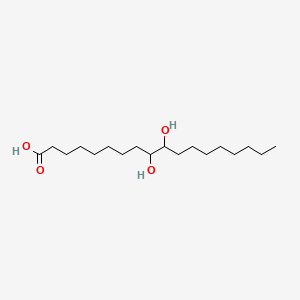

9,10-Dihydroxystearic acid is a hydroxy fatty acid derived from oleic acid It contains two hydroxyl groups and one carboxyl group, making it a versatile compound in various chemical reactions and applications

准备方法

Synthetic Routes and Reaction Conditions: 9,10-Dihydroxystearic acid can be synthesized through the oxidation of oleic acid. One common method involves the use of hydrogen peroxide as an oxidizing agent in the presence of a catalyst such as phosphotungstic acid. The reaction typically occurs at temperatures ranging from 20°C to 80°C and can take between 0.5 to 24 hours . Another method involves the epoxidation of oleic acid followed by hydrolysis to yield this compound .

Industrial Production Methods: In industrial settings, the production of this compound often involves the use of supported catalysts to enhance the efficiency and selectivity of the reaction. For example, gold nanoparticles supported on graphite-like carbon material have been shown to be highly effective for the oxidative cleavage of this compound .

化学反应分析

Oxidative Cleavage Reactions

DHSA undergoes oxidative cleavage to produce industrially valuable dicarboxylic acids. Catalytic systems significantly influence product selectivity:

-

Smaller gold nanoparticles (<3 nm) enhance activity due to increased surface area .

-

Support materials (e.g., Sibunit carbon vs. TiO₂) modulate selectivity by stabilizing intermediates .

Esterification Reactions

Lipase-catalyzed esterification with alcohols produces biodegradable surfactants:

-

Mechanism : Ping-Pong Bi-Bi kinetics observed for DHSA and 1-octanol using Rhizomucor meihei lipase .

-

Kinetic Parameters :

Hydroxylation and Dihydroxylation

DHSA itself is synthesized via hydroxylation of oleic acid:

-

Performic Acid Method :

-

KMnO₄ Oxidation :

Catalytic Dehydration and Isomerization

-

Dehydration : Forms 9,10-epoxystearic acid under acidic conditions .

-

Isomerization : Threo-DHSA converts to elaidic acid (trans-C18:1) via stereospecific elimination .

Polymerization and Crosslinking

DHSA’s diol group enables polycondensation with diacids or diisocyanates:

科学研究应用

Pharmaceutical Applications

Drug Formulation

DHSA has been investigated for its potential use in drug formulations due to its biocompatibility and ability to enhance the solubility of hydrophobic drugs. Its structure allows it to act as an emulsifier, stabilizing formulations that require a uniform distribution of active ingredients.

Case Study: Lipase-Catalyzed Reactions

Research has demonstrated the effectiveness of DHSA in lipase-catalyzed esterification reactions. For instance, the esterification of palm-based DHSA with 1-octanol showed promising kinetics, suggesting that DHSA can be utilized in creating pharmaceutical esters with improved bioavailability .

Cosmetic Applications

Emulsifying Agent

In cosmetics, DHSA serves as an emulsifying agent due to its ability to stabilize oil-water mixtures. This property is crucial for creams and lotions where a stable formulation is required.

Case Study: Thermal Properties

A study on alkyl threo-9,10-dihydroxystearates derived from DHSA indicated improved thermal stability, making these compounds suitable for cosmetic applications where temperature fluctuations can affect product integrity .

Food Additives

Nutritional Supplements

DHSA can be used as a food additive for nutritional supplements due to its potential health benefits associated with fatty acids. Its incorporation into food products can enhance texture and mouthfeel while providing functional benefits.

Surfactant Applications

Industrial Surfactants

As a surfactant, DHSA has applications in various industries including oil recovery and detergents. Its amphiphilic nature allows it to reduce surface tension effectively, making it valuable in formulations requiring wetting or dispersing agents.

Case Study: Oxidative Cleavage Reactions

Recent studies have explored the oxidative cleavage of triglycerides containing DHSA using heterogeneous catalysts. These reactions have shown promise for producing smaller fatty acids that can be utilized in surfactant formulations .

Data Table: Summary of Applications

| Application Area | Specific Use | Benefits |

|---|---|---|

| Pharmaceuticals | Drug formulation | Enhances solubility |

| Cosmetics | Emulsifying agent | Stabilizes formulations |

| Food Industry | Nutritional supplements | Improves texture |

| Industrial Surfactants | Oil recovery | Reduces surface tension |

作用机制

The mechanism by which 9,10-Dihydroxystearic acid exerts its effects involves its interaction with specific molecular targets and pathways. For instance, it activates peroxisome proliferator-activated receptor alpha (PPARalpha), which plays a role in regulating glucose metabolism and insulin sensitivity . The compound’s hydroxyl groups allow it to participate in various biochemical reactions, influencing metabolic processes and cellular functions .

相似化合物的比较

Methyl 9,10-Dihydroxystearate: A methyl ester derivative of 9,10-Dihydroxystearic acid.

9,10-Methoxyhydroxystearate: Another derivative with similar properties.

This compound ethoxylates: Produced through esterification with ethylene oxide.

Uniqueness: this compound is unique due to its dual hydroxyl groups and carboxyl group, which provide it with distinct chemical reactivity and versatility in various applications. Its ability to improve glucose metabolism and insulin sensitivity sets it apart from other hydroxy fatty acids .

生物活性

9,10-Dihydroxystearic acid (DHSA), also known as 9,10-dihydroxyoctadecanoate, is a long-chain fatty acid characterized by the presence of two hydroxyl groups at the 9 and 10 positions of its carbon chain. This compound has garnered attention for its diverse biological activities and potential applications in various fields, including biochemistry, pharmacology, and materials science.

- Chemical Formula : C18H36O4

- CAS Number : 120-87-6

- Solubility : Practically insoluble in water, indicating its hydrophobic nature.

- Melting Point : Approximately 95°C .

1. Synthesis and Derivatives

Research has demonstrated the synthesis of DHSA from oleic acid through various chemical processes, including hydroxylation reactions. For example, potassium permanganate and performic acid have been used to produce DHSA from oleic acid . Additionally, DHSA can be converted into ethoxylates (DHSAE-n) which exhibit surfactant properties, enhancing their utility in industrial applications such as emulsification and decontamination .

2. Enzymatic Activity

Studies have shown that DHSA can influence enzymatic activities. For instance, lipase-catalyzed reactions involving DHSA have been explored for esterification processes. The lipase from Rhizomucor meihei has been utilized to catalyze the esterification of DHSA with 1-octanol, indicating its potential in biocatalytic applications .

3. Antimicrobial Properties

Research indicates that DHSA exhibits antimicrobial activity. Its derivatives have been tested against various bacterial strains, showing potential as a natural preservative or antimicrobial agent in food and pharmaceutical industries .

Case Study 1: Surfactant Applications

In a study examining the surfactant properties of DHSA derivatives, researchers synthesized ethoxylates (DHSAE-n) and investigated their surface activity through static and dynamic surface tension measurements. The results indicated that these compounds possess significant emulsifying abilities, making them suitable for use in personal care products and detergents .

Case Study 2: Enzymatic Reactions

A study focused on the enzymatic behavior of DHSA revealed its role as a substrate for specific lipases. The reaction conditions were optimized to enhance the yield of esters formed from DHSA, demonstrating its utility in bioprocessing applications .

Biological Mechanisms

The biological activity of DHSA can be attributed to several mechanisms:

- Hydrophobic Interactions : Its hydrophobic nature allows it to integrate into lipid membranes, potentially influencing membrane fluidity and permeability.

- Hydroxyl Group Reactivity : The presence of hydroxyl groups may facilitate hydrogen bonding with other biomolecules, enhancing its interaction with enzymes and receptors.

- Antioxidant Properties : Some studies suggest that hydroxylated fatty acids like DHSA may exhibit antioxidant properties, contributing to cellular protection against oxidative stress .

Research Findings Summary

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for DHSA, and how are reaction conditions optimized?

DHSA is typically synthesized via epoxidation and hydrolysis of oleic acid. A common method involves using hydrogen peroxide (H₂O₂) as an oxidant with catalysts like phosphotungstic acid. Key parameters include:

- Catalyst selection : Phosphotungstic acid improves reaction efficiency due to its strong acidity and oxidative stability .

- Temperature : Optimal reaction temperature is 60°C to balance conversion rate and selectivity .

- H₂O₂ ratio : A molar ratio of 3:1 (H₂O₂:oleic acid) maximizes oleic acid conversion (91.2%) and DHSA selectivity (82.6%) .

- Solvent-free systems : Eliminating solvents reduces environmental impact and simplifies purification .

Q. How is DHSA structurally characterized using spectroscopic techniques?

DHSA is confirmed via:

- Mass Spectrometry (MS) : High-accuracy MS (error <1 ppm) identifies molecular ions (e.g., m/z 317) and fragments (e.g., m/z 171.13887), distinguishing hydroxylation patterns .

- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR resolve stereochemistry, particularly the threo vs. erythro configurations of hydroxyl groups .

- Infrared Spectroscopy (IR) : O-H (3200–3400 cm⁻¹) and C=O (1700 cm⁻¹) stretches validate functional groups .

Q. What are the critical physical properties of DHSA for experimental design?

- Melting Point : 86–94°C, influencing its solid-state behavior in formulations .

- LogP : 4.27, indicating high hydrophobicity and suitability for lipid-based systems .

- Acid Dissociation Constant (pKa) : ~4.5–5.0, relevant for pH-responsive applications .

Advanced Research Questions

Q. How does oxidative cleavage of DHSA occur, and what are the catalytic mechanisms?

DHSA undergoes oxidative cleavage to produce dicarboxylic acids (e.g., azelaic acid) using Au/Pd nanoparticle catalysts. Key steps include:

- Intermediate formation : Hydroxy-oxo stearic acids (e.g., 9-hydroxy-10-oxostearic acid) are generated via selective oxidation .

- Catalytic activity : Bimetallic PdAu catalysts enhance C-C bond cleavage efficiency by modulating electronic properties .

- Temperature effects : At 140°C, DHSA conversion to azelaic acid increases due to accelerated cleavage kinetics .

Q. What computational methods are used to model DHSA reaction kinetics?

- Genetic Algorithms : Optimize rate constants for hydrolysis and epoxidation steps, achieving <0.1% deviation from experimental data .

- Density Functional Theory (DFT) : Predicts transition states and activation energies for hydroxylation and ring-opening reactions .

Q. How does DHSA function in pH-responsive material systems?

- Liquid Marbles : DHSA stabilizes water droplets via hydrophobic interactions. The marbles disintegrate under alkaline conditions (pH >9) due to deprotonation of hydroxyl groups .

- Mechanical robustness : DHSA-based marbles exhibit higher stability than those using stearic acid, attributed to intermolecular hydrogen bonding .

Q. What biological activities of DHSA have been identified in preclinical studies?

属性

CAS 编号 |

93923-70-7 |

|---|---|

分子式 |

C10H20O2S |

分子量 |

204.33 g/mol |

IUPAC 名称 |

2-octylsulfanylacetic acid |

InChI |

InChI=1S/C10H20O2S/c1-2-3-4-5-6-7-8-13-9-10(11)12/h2-9H2,1H3,(H,11,12) |

InChI 键 |

ZAUNEXPULNQGCU-UHFFFAOYSA-N |

SMILES |

CCCCCCCCC(C(CCCCCCCC(=O)O)O)O |

规范 SMILES |

CCCCCCCCSCC(=O)O |

相关CAS编号 |

20731-55-9 (hydrochloride salt) 37734-46-6 (potassium salt) 60154-91-8 (lithium salt) 74220-13-6 (di-calcium salt) 84682-00-8 (magnesium salt) 84753-04-8 (ammonium salt) 93923-70-7 (mono-calcium salt) 120-87-6 (Parent) |

产品来源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。